N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide
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Overview
Description
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features both oxime and imine functionalities, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide typically involves the formation of an N-oxide intermediate. One common method is the oxidation of a tertiary amine using hydrogen peroxide and a base, resulting in the formation of the N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidants such as hydrogen peroxide. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxime and imine groups to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime or imine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide exerts its effects involves its ability to undergo various chemical transformations. The oxime and imine groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxime and imine derivatives, such as:
- (2E)-2-(hydroxyimino)-N-phenylethanamide
- N,N-diethyl-2-methoxy-2-phenylethanamine
- Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate .
Uniqueness
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to similar compounds. This versatility makes it a valuable tool in synthetic chemistry and various research applications.
Properties
IUPAC Name |
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-16-15(14-9-5-2-6-10-14)12-17(19)11-13-7-3-1-4-8-13/h1-11,18H,12H2/b16-15-,17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHOGQHKSMDQU-AQTBHVRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC(=NO)C2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](\C/C(=N/O)/C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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